![molecular formula C14H13NO B1391996 2-(2-Methylbenzoyl)-6-methylpyridine CAS No. 1187169-79-4](/img/structure/B1391996.png)
2-(2-Methylbenzoyl)-6-methylpyridine
Overview
Description
2-(2-Methylbenzoyl)-6-methylpyridine is a chemical compound that belongs to the pyridine family. It is also known as 2-(2-methylphenyl)-6-methylpyridine or MMBP. This compound has gained significant interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Comprehensive Analysis of 2-(2-Methylbenzoyl)-6-methylpyridine Applications
2-(2-Methylbenzoyl)-6-methylpyridine is a compound that has potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas:
Pharmaceutical Research: In pharmaceutical research, 2-(2-Methylbenzoyl)-6-methylpyridine may serve as a precursor for synthesizing novel benzamide compounds. Benzamides are known for their therapeutic properties, including anti-tumor, anti-microbial, and anti-inflammatory effects . The compound’s structure could be modified to enhance its interaction with biological targets, potentially leading to the development of new medications.
Antioxidant and Antibacterial Studies: This compound can be used to study antioxidant and antibacterial activities. By synthesizing derivatives of 2-(2-Methylbenzoyl)-6-methylpyridine, researchers can evaluate their efficacy in scavenging free radicals and chelating metals, which are crucial properties for antioxidants . Additionally, these derivatives can be tested against various bacteria to assess their potential as antibacterial agents .
properties
IUPAC Name |
(2-methylphenyl)-(6-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-3-4-8-12(10)14(16)13-9-5-7-11(2)15-13/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVNVNZFHRSPJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylbenzoyl)-6-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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